3,4,5-triethoxy-N-(4-methoxy-2-nitrophenyl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C20H24N2O7 It is a derivative of benzamide, characterized by the presence of ethoxy and methoxy groups on the benzene ring, as well as a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the following steps:
Ethoxylation: The ethoxy groups are introduced via an ethoxylation reaction, where ethyl alcohol is reacted with the benzene ring in the presence of a catalyst such as sulfuric acid.
Methoxylation: The methoxy group is introduced through a methoxylation reaction, using methanol and a suitable catalyst.
Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, where the nitrophenyl group is reacted with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration, ethoxylation, and methoxylation processes, followed by amidation. These processes are typically carried out in batch reactors under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the ethoxy and methoxy groups may be converted to hydroxyl groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the ethoxy or methoxy groups.
Scientific Research Applications
3,4,5-triethoxy-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups may enhance the compound’s binding affinity to these targets, while the nitrophenyl group may contribute to its biological activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide
- 3,4,5-triethoxy-N-(2-methoxy-4-nitrophenyl)benzamide
Uniqueness
3,4,5-triethoxy-N-(4-methoxy-2-nitrophenyl)benzamide is unique due to the specific arrangement of ethoxy and methoxy groups on the benzene ring, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3,4,5-triethoxy-N-(4-methoxy-2-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7/c1-5-27-17-10-13(11-18(28-6-2)19(17)29-7-3)20(23)21-15-9-8-14(26-4)12-16(15)22(24)25/h8-12H,5-7H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXMQOKMFAHXBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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